molecular formula C8H15NO B1202465 2,2,3,3-Tetramethylcyclopropanecarboxamide CAS No. 55265-53-7

2,2,3,3-Tetramethylcyclopropanecarboxamide

Cat. No. B1202465
CAS RN: 55265-53-7
M. Wt: 141.21 g/mol
InChI Key: JLFAFRJZNUBKDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives, including those similar to 2,2,3,3-Tetramethylcyclopropanecarboxamide, often involves strategies like the Sonogashira cross-coupling followed by cyclization and hydrogenation processes. For example, a method described by de Carné-Carnavalet et al. (2013) involves a copper-free Sonogashira coupling with terminal aryl- or heteroarylalkynes, leading to a variety of substituted cyclopropanes (de Carné-Carnavalet et al., 2013).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including tetramethyl variants, is characterized by their highly strained cyclopropane core, which significantly influences their chemical reactivity and physical properties. The study of such molecules often utilizes computational methods to predict interactions, binding energies, and structural characteristics, as demonstrated in research on related compounds like tetracyanocyclopropane by Bauzá et al. (2016), which highlights the potential for non-covalent bonding interactions (Bauzá et al., 2016).

Chemical Reactions and Properties

Cyclopropane derivatives participate in various chemical reactions, such as [3+2] cycloadditions, which are pivotal in synthesizing complex cyclic structures. Yu et al. (2013) described a direct [3+2] radical cycloaddition of methylenecyclopropanes with elemental chalcogens, showcasing the reactivity of cyclopropane rings under thermal conditions (Yu et al., 2013).

Physical Properties Analysis

The physical properties of 2,2,3,3-Tetramethylcyclopropanecarboxamide, such as solubility, melting point, and thermal stability, are crucial for its application in material science and chemical synthesis. While specific studies on this compound may be limited, related research on polyimides derived from similar structural motifs suggests excellent thermal stability and solubility in polar solvents, as reported by Matsumoto et al. (1997), which could infer some physical characteristics of the tetramethyl derivative (Matsumoto & Kurosaki, 1997).

Chemical Properties Analysis

The chemical properties of cyclopropane derivatives, including reactivity patterns and interaction with various reagents, are a focal point of research due to their unique strained ring structure. The reaction of tetracyanocyclopropanecarboxylic acid with iodides, as studied by Kayukova et al. (2005), exemplifies the reactive nature of cyclopropane carboxylic acids towards forming complex organic structures (Kayukova et al., 2005).

Scientific Research Applications

  • Anticonvulsant Halo Derivatives of TMCD : A study comparing the pharmacodynamics and pharmacokinetics of α-Fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide (α-F-TMCD) and α-Cl-TMCD, halo derivatives of TMCD, in rodent epilepsy models showed promising results. These compounds were evaluated for their antiepileptic drug-induced teratogenicity, with α-F-TMCD also being assessed for antiallodynic and antinociceptive properties (Pessah et al., 2010).

  • Aromatic TMCD Derivatives and Anticonvulsant Activity : Research focused on designing, synthesizing, and evaluating aromatic tetramethylcyclopropanecarboxamide derivatives for anticonvulsant activities. One compound, N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide, emerged as a potent candidate with a significant protective index, indicating better anticonvulsant potency compared to valproic acid and zonisamide (Shimshoni et al., 2008).

  • Potent Anticonvulsant Derivative of Valproic Acid : Alpha-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide was found to be significantly more potent than valproic acid in anticonvulsant tests. It showed a protective index of 20 and was nonteratogenic in mice, suggesting potential as a new potent and safe CNS drug (Pessah et al., 2009).

  • Antiepileptic Activity of Amide Derivatives of TMCA : Amide and urea derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) were synthesized and evaluated for anticonvulsant activity. The study identified compounds with significant potency, indicating their potential for development as novel CNS active drugs (Sobol et al., 2004).

  • Pharmacokinetic Analysis of TMCD Analogues : A study investigating the pharmacokinetics and antiepileptic activity of tetramethylcyclopropane analogues of valpromide highlighted the potential of these compounds as new antiepileptics. They showed good anticonvulsant profiles in animal models and stability against biotransformation (Bialer et al., 1996).

Future Directions

Based on the potent anticonvulsant activity and lack of teratogenicity of α-F-TMCD and α-Cl-TMCD, these compounds have the potential for development as new antiepileptics and central nervous system (CNS) drugs .

properties

IUPAC Name

2,2,3,3-tetramethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFAFRJZNUBKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203774
Record name Cyclopropanecarboxamide, 2,2,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetramethylcyclopropanecarboxamide

CAS RN

55265-53-7
Record name Cyclopropanecarboxamide, 2,2,3,3-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055265537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxamide, 2,2,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
N Pessah, M Bialer, B Wlodarczyk… - Journal of medicinal …, 2009 - ACS Publications
2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA, 4) is a cyclic analogue of the antiepileptic drug (AED) valproic acid (VPA) (1). α-F, α-Cl, α-Br, and α-methyl derivatives of 4 and …
Number of citations: 46 pubs.acs.org
N Pessah, D Kaufmann, B Yagen, N Hen… - …, 2010 - Wiley Online Library
Purpose: α‐Fluoro‐2,2,3,3‐tetramethylcyclopropanecarboxamide (α‐F‐TMCD) and α‐Cl‐TMCD, are α‐halo derivatives of TMCD, the corresponding amide of a cyclopropane analog of …
Number of citations: 6 onlinelibrary.wiley.com
JA Shimshoni, M Bialer, B Yagen - Bioorganic & medicinal chemistry, 2008 - Elsevier
As part of our ongoing research on potential new antiepileptic drugs (AEDs), a series of tetramethylcyclopropanecarboxamide derivatives containing benzene ring were designed, …
Number of citations: 21 www.sciencedirect.com
E Sobol, M Bialer, B Yagen - Journal of medicinal chemistry, 2004 - ACS Publications
Although valproic acid (VPA) is an extensively used antiepileptic drug for treatment of various kinds of epilepsies, it has been proven to possess two life-threatening side effects: …
Number of citations: 58 pubs.acs.org
T Shekh-Ahmad, M Bialer, E Yavin - Epilepsy research, 2012 - Elsevier
BACKGROUND: Valproic acid (VPA) is a major antiepileptic drug (AED) that is less potent than other AEDs. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) is an inactive …
Number of citations: 11 www.sciencedirect.com
HL Wang, WF Jiang, ZQ Li - Journal of Chemical Research, 2009 - journals.sagepub.com
An efficient one-pot procedure for the synthesis of amide derivatives of 2,2,3,3-tetramethylpropanecarboxylic acid (TMCA) that involves the treating of TMCA in N,N-dimethylacetamide (…
Number of citations: 2 journals.sagepub.com
N Uemura, H Fukaya, C Kanai, M Yoshida… - Forensic …, 2014 - Springer
As a part of the work conducted in our laboratory, we encountered a case in which new chemical compound was contained in a certain product. This compound was found to have a …
Number of citations: 20 link.springer.com
I Winkler, B Yagen, M Devor, M Bialer - Citeseer
Antiepileptic drugs (AEDs) are widely utilized in the management of neuropathic pain. The AED valproic acid (VPA) holds out particular promise as it is engaging a variety of different …
Number of citations: 3 citeseerx.ist.psu.edu
V Shevyrin, V Melkozerov, A Nevero, O Eltsov… - Forensic Science …, 2013 - Elsevier
By means of gas chromatography with mass spectrometry detector (GC–MS), liquid chromatography–mass spectrometry (LC–MS) and nuclear magnetic resonance spectroscopy (NMR)…
Number of citations: 55 www.sciencedirect.com
I Winkler, E Sobol, B Yagen, A Steinman, M Devor… - …, 2005 - Elsevier
Antiepileptic drugs (AEDs) are widely utilized in the management of neuropathic pain. The AED valproic acid (VPA) holds out particular promise as it engages a variety of different …
Number of citations: 37 www.sciencedirect.com

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